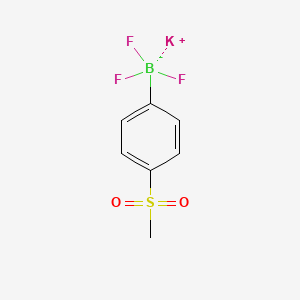

Potassium (4-methylsulfonylphenyl)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(4-methylsulfonylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZWCMTYKAZMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)S(=O)(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3KO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635800 | |

| Record name | Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-40-4 | |

| Record name | Borate(1-), trifluoro[4-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Potassium (4-methylsulfonylphenyl)trifluoroborate

Introduction: The Strategic Importance of Potassium Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within pharmaceutical and materials science research, the quest for stable, versatile, and highly functionalizable building blocks is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing many of the inherent limitations of their boronic acid and ester counterparts.[1] Unlike boronic acids, which can be challenging to purify and may exist as mixtures of anhydrides, potassium organotrifluoroborates are typically crystalline, air- and moisture-stable solids with well-defined stoichiometry.[2][3] This stability allows for their use in a broader range of reaction conditions and facilitates their incorporation into complex multi-step syntheses.

The title compound, potassium (4-methylsulfonylphenyl)trifluoroborate, is of particular interest to researchers in drug development. The methylsulfonyl moiety is a key pharmacophore, known to enhance solubility, metabolic stability, and bioactivity in a variety of therapeutic agents. The trifluoroborate functional group serves as a robust and highly reactive handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough guide to its characterization.

Synthetic Strategy: From Arylboronic Acid to a Robust Trifluoroborate Salt

The most direct and widely adopted method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). This transformation is efficient, scalable, and generally proceeds in high yield.

The Precursor: 4-(Methylsulfonyl)phenylboronic Acid

The synthesis begins with the commercially available starting material, 4-(methylsulfonyl)phenylboronic acid.

| Property | Value |

| Molecular Formula | C₇H₉BO₄S |

| Molecular Weight | 200.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 289-293 °C |

This precursor can be synthesized through various methods, including the Miyaura borylation of 4-bromophenyl methyl sulfone.

The Conversion: The Role of Potassium Hydrogen Fluoride

The conversion of the boronic acid to the trifluoroborate salt is the core of this synthesis. The reaction with potassium hydrogen fluoride (KHF₂) in a suitable solvent system, typically a mixture of methanol and water, facilitates the displacement of the hydroxyl groups on the boron atom with fluoride ions. The bifluoride ion (HF₂⁻) acts as a potent fluorinating agent in this process.

The overall transformation can be represented as follows:

Caption: General reaction scheme for the synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized yet robust procedure for the synthesis of potassium aryltrifluoroborates, adapted for the specific synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(Methylsulfonyl)phenylboronic Acid | C₇H₉BO₄S | 200.02 | 10.0 g | 0.05 |

| Potassium Hydrogen Fluoride | KHF₂ | 78.10 | 11.7 g | 0.15 |

| Methanol | CH₃OH | 32.04 | 40 mL | - |

| Deionized Water | H₂O | 18.02 | 50 mL | - |

| Acetone | C₃H₆O | 58.08 | As needed for purification | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed for purification | - |

Procedure

-

Dissolution of the Boronic Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(methylsulfonyl)phenylboronic acid (10.0 g, 0.05 mol) in methanol (40 mL). Stir at room temperature until a homogeneous solution is obtained.

-

Preparation of the KHF₂ Solution: In a separate beaker, dissolve potassium hydrogen fluoride (11.7 g, 0.15 mol) in deionized water (50 mL). Caution: KHF₂ is corrosive and should be handled with appropriate personal protective equipment.

-

Reaction: Cool the methanolic solution of the boronic acid to 0 °C in an ice bath. Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution over 10-15 minutes. A thick white precipitate will form.

-

Reaction Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure complete conversion.

-

Isolation of the Crude Product: Remove the solvent in vacuo using a rotary evaporator. The resulting solid will be a mixture of the desired product and excess potassium salts.

-

Purification: The crude product can be purified by recrystallization. Suspend the solid in hot acetone, in which the this compound is soluble. The inorganic salts (excess KHF₂ and other potassium salts) are largely insoluble and can be removed by hot filtration.

-

Crystallization: Allow the hot acetone filtrate to cool to room temperature, then place it in a refrigerator (4 °C) to induce crystallization. If crystallization is slow, diethyl ether can be added as an anti-solvent to promote precipitation.

-

Final Product Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to a constant weight.

Caption: Experimental workflow for the synthesis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected spectroscopic data based on the structure of this compound and data from analogous compounds.[5][6]

| Property | Value |

| Molecular Formula | C₇H₇BF₃KO₂S |

| Molecular Weight | 262.10 g/mol |

| Appearance | White crystalline solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or acetone-d₆.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple.

-

A singlet corresponding to the three protons of the methyl group (-SO₂CH₃) is anticipated around δ 3.0-3.2 ppm .

-

Two doublets in the aromatic region (around δ 7.5-8.0 ppm ) are expected for the four aromatic protons. The protons ortho to the trifluoroborate group will likely be at a slightly different chemical shift than those ortho to the methylsulfonyl group due to their different electronic environments.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

The methyl carbon (-SO₂CH₃) should appear as a singlet around δ 43-45 ppm .

-

Four distinct signals are expected in the aromatic region (approximately δ 125-145 ppm ). The carbon atom directly attached to the boron will likely be a broad signal due to quadrupolar relaxation of the boron nucleus.

-

-

¹⁹F NMR: The fluorine NMR spectrum is a key indicator of trifluoroborate formation.

-

A single, sharp resonance is expected in the range of δ -130 to -140 ppm , characteristic of the three equivalent fluorine atoms in the BF₃⁻ group. This peak may show coupling to the ¹¹B nucleus.

-

-

¹¹B NMR: The boron NMR spectrum provides direct evidence of the boron environment.

-

A quartet is expected around δ 2-5 ppm , resulting from the coupling of the ¹¹B nucleus with the three fluorine atoms.

-

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups.

-

Strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ .

-

A strong, broad absorption band characteristic of the B-F stretching vibrations in the trifluoroborate anion is anticipated around 1100-1000 cm⁻¹ .

-

C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ , respectively.

-

C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

Applications in Drug Discovery and Development

The strategic value of this compound lies in its utility as a building block in medicinal chemistry. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions allow for the efficient construction of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The methylsulfonyl group can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a drug candidate.

Caption: Role in drug development.

Conclusion

The synthesis of this compound from its corresponding boronic acid is a straightforward and reliable process, yielding a stable and versatile reagent. Its well-defined properties and predictable reactivity make it an invaluable tool for researchers, particularly in the field of drug discovery. This guide provides the necessary theoretical and practical framework for the successful synthesis and characterization of this important chemical building block, empowering scientists to accelerate their research and development efforts.

References

-

Bardin, V. V., & Frohn, H. J. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2499-2505. [Link]

-

Campos, P. J., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Darses, S., & Genet, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000133). Retrieved from [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 322. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). A Simple and Efficient Palladium-Catalyzed Reaction of Aryl Chlorides with Tetrahydroxydiboron. Journal of the American Chemical Society, 132(50), 17701-17703. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 185. [Link]

-

van Zijl, P. C. M., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. This compound | 850623-40-4 | Benchchem [benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken‐1‐yltrifluoroborates | Semantic Scholar [semanticscholar.org]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium (4-methylsulfonylphenyl)trifluoroborate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of potassium (4-methylsulfonylphenyl)trifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. With a focus on practical application and mechanistic understanding, this document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Compound Identification and Core Properties

This compound is a crystalline, bench-stable organoboron compound that has gained significant traction as a superior alternative to traditional boronic acids in various cross-coupling reactions. Its stability to air and moisture simplifies handling and storage, enhancing reproducibility in synthetic protocols.[1][2][3][4][5][6]

Chemical Identifiers

A clear identification of the reagent is paramount for accurate sourcing and regulatory compliance.

| Identifier | Value |

| CAS Number | 850623-40-4 |

| Molecular Formula | C₇H₇BF₃KO₂S |

| Molecular Weight | 262.10 g/mol [7] |

| InChI | InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1[7] |

| InChIKey | QOZWCMTYKAZMHD-UHFFFAOYSA-N[7] |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)(F)F.[K+] |

Synonyms: This compound is also known by several other names, including:

-

Potassium trifluoro(4-(methylsulfonyl)phenyl)borate[7]

-

Potassium (4-methylsulphonylphenyl)trifluoroborate[7]

-

Potassium 4-(methanesulfonyl)phenyltrifluoroborate[7]

Physicochemical Properties

The physical and chemical properties of this compound contribute to its utility in organic synthesis.

| Property | Value/Description |

| Appearance | White to off-white solid/powder.[7] |

| Purity | Typically >98%.[7] |

| Stability | Air and moisture stable, allowing for indefinite storage under ambient conditions.[1][3][4] This is a significant advantage over many boronic acids which can be prone to dehydration to form boroxines.[8] |

| Solubility | Soluble in polar organic solvents such as acetone and acetonitrile. |

Synthesis and Preparation: A Stable Reagent Platform

The synthesis of potassium aryltrifluoroborates is a straightforward and high-yielding process, making them readily accessible reagents. The most common and efficient method involves the conversion of the corresponding arylboronic acid.

Synthesis from 4-(Methylsulfonyl)phenylboronic Acid

This method, pioneered by Vedejs and coworkers, utilizes potassium hydrogen difluoride (KHF₂) as the fluorinating agent.[8] The reaction is typically carried out in a mixture of methanol and water.

Reaction Scheme: (CH₃SO₂)C₆H₄B(OH)₂ + 2 KHF₂ → K[(CH₃SO₂)C₆H₄BF₃] + KF + 2 H₂O

Rationale: The use of KHF₂ is crucial as it is a more effective fluorinating agent than KF for displacing the hydroxyl groups of the boronic acid.[8] This method is robust and can be performed on a multigram scale, often yielding the product as a crystalline solid that can be purified by simple recrystallization.

A generalized workflow for the synthesis of potassium aryltrifluoroborates from their corresponding boronic acids is depicted below.

Caption: General workflow for the synthesis of potassium aryltrifluoroborates.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The 4-methylsulfonylphenyl moiety is a key structural motif in many pharmaceutical compounds, making this reagent particularly valuable in drug discovery and development.

Mechanistic Advantages of Organotrifluoroborates

Potassium organotrifluoroborates offer several mechanistic advantages over their boronic acid counterparts:

-

Enhanced Stability: Their tetracoordinate nature makes them less prone to protodeboronation, a common side reaction with boronic acids, especially with electron-rich or heteroaromatic substrates.[3]

-

Controlled Release: Under the basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt is in equilibrium with the corresponding trifluoroboronate, which then slowly releases the active boronic acid species for transmetalation to the palladium center. This controlled release can minimize side reactions.

-

Improved Reactivity: In some cases, organotrifluoroborates have been shown to provide higher yields and faster reaction times compared to the corresponding boronic acids.[10]

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or vinyl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organotrifluoroborate, in the presence of a base, transfers its organic group (R) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are reductively eliminated to form the new C-C bond of the product (Ar-R), regenerating the Pd(0) catalyst.

Experimental Protocol: A General Procedure

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.1-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, RuPhos, or XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)

-

Solvent system (e.g., Toluene/water, Dioxane/water, or THF/water)

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this catalyst system to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

While potassium organotrifluoroborates are generally more stable and less toxic than many other organometallic reagents, proper laboratory safety practices are essential.[2]

Hazard Identification

Based on data for analogous compounds, this compound may cause:

-

Skin irritation

-

Serious eye irritation

-

Respiratory tract irritation[11]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (nitrile is a good choice), and a laboratory coat.[11]

-

Engineering Controls: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12]

-

Weighing and Transfer: Weigh and transfer the solid carefully to minimize the generation of dust.[11]

Sources

- 1. DSpace [repository.upenn.edu]

- 2. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility and Stability of Potassium (4-methylsulfonylphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of many drug discovery programs, the reliability of our reagents is paramount. Potassium (4-methylsulfonylphenyl)trifluoroborate has emerged as a significant player, valued for its role as a stable and effective coupling partner in Suzuki-Miyaura reactions.[1] Unlike their boronic acid counterparts, which are often plagued by issues of instability and stoichiometric ambiguity, aryltrifluoroborates offer a welcome degree of robustness.

This guide is born out of a need for a centralized, in-depth resource on the core physicochemical properties of this versatile reagent. My experience in the field has repeatedly demonstrated that a thorough understanding of a compound's solubility and stability is not merely academic; it is the bedrock upon which robust, reproducible, and scalable synthetic methodologies are built. Simply stating that a compound is "stable" or "soluble" is insufficient for the rigorous demands of pharmaceutical development. We must ask: Stable under what conditions? Soluble in which solvents, and to what extent?

This document moves beyond superficial statements to provide a detailed exploration of the solubility and stability profile of this compound. We will delve into its behavior in a range of common solvents, examine its resilience to various environmental stressors, and outline the underlying chemical principles that govern its degradation. The protocols detailed herein are not just procedural steps but are presented with the causality behind the experimental choices, empowering you, the researcher, to not only replicate but also adapt these methods to your specific needs. By grounding our claims in authoritative sources and providing self-validating experimental frameworks, this guide aims to be a trusted companion in your laboratory, fostering scientific integrity and accelerating your research and development endeavors.

Introduction to this compound

This compound is a white crystalline solid with the chemical formula C₇H₇BF₃KO₂S and a molecular weight of 262.10 g/mol .[2] It belongs to the class of organotrifluoroborate salts, which have gained widespread use in organic synthesis, most notably as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The presence of the electron-withdrawing methylsulfonyl group on the phenyl ring influences its reactivity and stability, making it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients.

The primary advantage of potassium aryltrifluoroborates over the corresponding boronic acids lies in their enhanced stability. They are generally crystalline, free-flowing solids that are stable to both air and moisture, allowing for easier handling and storage without the need for strictly inert conditions. This inherent stability simplifies experimental setup and improves the reproducibility of synthetic protocols.

The synthesis of this compound is typically achieved through the reaction of the corresponding (4-methylsulfonylphenyl)boronic acid with potassium hydrogen fluoride (KHF₂) in a suitable solvent such as methanol or a mixture of methanol and water. This straightforward conversion allows for the facile preparation of the stable trifluoroborate salt from the more sensitive boronic acid precursor.

Solubility Profile

A comprehensive understanding of the solubility of this compound is crucial for its effective use in various reaction and purification protocols. The polarity of the salt, conferred by the potassium and trifluoroborate ions, alongside the organic nature of the substituted phenyl ring, results in a varied solubility profile across different solvents.

Qualitative and Quantitative Solubility

| Solvent | Polarity Index | Expected Solubility | Rationale & Insights |

| Water | 10.2 | Soluble | The ionic nature of the potassium trifluoroborate salt facilitates dissolution in highly polar protic solvents like water.[1] |

| Methanol | 5.1 | Moderately Soluble | As a polar protic solvent, methanol is expected to be a reasonably good solvent. It is often used in the synthesis of aryltrifluoroborates. |

| Ethanol | 4.3 | Sparingly Soluble | Lower polarity compared to methanol may result in reduced solubility. |

| Isopropanol | 3.9 | Sparingly Soluble | Further decrease in polarity is likely to limit solubility. |

| Acetone | 5.1 | Sparingly Soluble | While polar, the aprotic nature of acetone may not solvate the potassium and trifluoroborate ions as effectively as protic solvents. |

| Acetonitrile | 5.8 | Sparingly Soluble | A polar aprotic solvent in which some aryltrifluoroborates show limited solubility. |

| Tetrahydrofuran (THF) | 4.0 | Poorly Soluble | The lower polarity of THF suggests poor solubility, although it is often used as a co-solvent in reactions. |

| Toluene | 2.4 | Insoluble | As a non-polar aromatic solvent, toluene is not expected to dissolve the ionic salt. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method outlines a reliable procedure for determining the solubility of this compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can establish the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Allow the mixture to stand at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Evaporate the solvent from the volumetric flask under reduced pressure.

-

Dry the remaining solid to a constant weight in a vacuum oven at a suitable temperature.

-

The weight of the solid residue corresponds to the amount of dissolved solute.

-

Calculate the solubility in g/L.

-

-

Quantitative Analysis by HPLC:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution by a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer like ammonium formate) and UV detection is a common starting point.

-

Quantify the concentration of the solute in the diluted sample against the calibration curve.

-

Calculate the original concentration in the saturated solution, and thus the solubility in g/L or mol/L.

-

Self-Validation:

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

The calibration curve for HPLC analysis should have a correlation coefficient (R²) of >0.999.

-

The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

Stability Profile

The stability of this compound is a key attribute that distinguishes it from other organoboron reagents. However, its stability is not absolute and can be influenced by various environmental factors. A thorough understanding of its stability under different conditions is critical for its proper storage, handling, and use in chemical reactions.

General Stability

Potassium aryltrifluoroborates are generally characterized as being stable to air and moisture at room temperature, allowing for indefinite storage without significant degradation. This robustness is attributed to the tetracoordinate nature of the boron atom, which protects the C-B bond from facile cleavage.

pH-Dependent Stability (Hydrolysis)

The primary degradation pathway for potassium aryltrifluoroborates is hydrolysis, which is significantly influenced by pH.

-

Acidic Conditions: The trifluoroborate group is susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding boronic acid. The rate of hydrolysis is generally faster in more acidic media. This degradation is initiated by the protonation of one of the fluorine atoms, followed by the loss of HF and subsequent reaction with water.

-

Neutral and Basic Conditions: Under neutral and basic conditions, potassium aryltrifluoroborates are significantly more stable. The hydrolysis is considerably slower, which is a key advantage in many cross-coupling reactions that are performed under basic conditions. The presence of an electron-withdrawing group, such as the methylsulfonyl group, can further enhance the hydrolytic stability.

The hydrolysis of aryltrifluoroborates can be a complex process, and the rate can be influenced by factors such as the specific base used, the solvent system, and the reaction temperature.

Thermal Stability

This compound exhibits high thermal stability, with a reported melting point of over 300 °C, at which point it is likely to decompose.[3] This high thermal stability allows for its use in reactions that require elevated temperatures.

Photostability

While specific photostability data for this compound is not extensively documented, organoboron compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. Photodegradation can proceed through various mechanisms, including the homolytic cleavage of the C-B bond to generate radical intermediates.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, which is a critical component of drug development and for establishing the stability-indicating nature of analytical methods.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

High-purity water

-

Organic solvents (e.g., acetonitrile, methanol)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution at different concentrations (e.g., 0.1 M and 1 M). Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution at different concentrations (e.g., 0.1 M and 1 M). Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store the solution at room temperature or slightly elevated temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at elevated temperatures (e.g., 80 °C, 105 °C) for a defined period. Also, prepare a solution and expose it to heat.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4] A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method, preferably with a PDA or MS detector.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound under each stress condition.

-

Characterize the major degradation products using techniques like LC-MS to determine their mass and fragmentation patterns, which can help in structure elucidation.

-

The results will provide a comprehensive understanding of the degradation pathways of the compound.

Analytical Methodologies

Robust analytical methods are essential for the quality control, solubility determination, and stability assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for the quantification and purity assessment of this compound and its degradation products.

Typical HPLC Parameters:

-

Column: Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water, often with a buffer such as ammonium formate or formic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 230-240 nm, to be determined by UV scan).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method can be adapted and validated for specific applications, such as assay, impurity profiling, and analysis of samples from solubility and stability studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

-

¹H NMR: Provides information on the protons of the phenyl ring and the methyl group.

-

¹³C NMR: Shows the carbon signals of the aromatic ring and the methyl group.

-

¹⁹F NMR: A characteristic signal for the trifluoroborate group will be observed.

-

¹¹B NMR: A signal corresponding to the tetracoordinate boron atom will be present.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification of the parent compound and its degradation products. Electrospray ionization (ESI) in negative mode is typically used to detect the [M-K]⁻ ion.

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams provide visual representations of the chemical structure, synthesis, and a typical experimental workflow.

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Pathway

Caption: Typical synthetic route to the target compound.

Experimental Workflow for Stability Testing

Caption: A streamlined workflow for assessing compound stability.

Conclusion

This compound stands as a robust and reliable reagent in the synthetic chemist's toolkit, offering significant advantages in stability over traditional boronic acids. This guide has provided a comprehensive overview of its solubility and stability, underpinned by scientific principles and actionable experimental protocols. A thorough grasp of these fundamental properties is not merely an academic exercise but a prerequisite for the development of efficient, scalable, and reproducible synthetic processes. By leveraging the information and methodologies presented herein, researchers, scientists, and drug development professionals can confidently employ this valuable reagent, accelerating innovation in chemical synthesis and pharmaceutical research.

References

-

MedCrave. Forced Degradation Studies. Available from: [Link]

-

ResearchGate. Representation of rate constants for the hydrolysis of potassium salts... Available from: [Link]

- Singh, S., & Bakshi, M. (2000). Stress test to determine inherent stability of drugs. Pharmaceutical Technology, 24(4), 1-14.

- Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A, 88(6), 1046-1049.

-

European Medicines Agency. ICH guideline Q1B on photostability testing of new active substances and medicinal products. Available from: [Link]

-

BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. Available from: [Link]

-

ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Available from: [Link]

-

ResearchGate. Potassium Phenyltrifluoroborate1,2. Available from: [Link]

- Chen, X., & Li, H. (2012). Dissolution Enthalpies and Entropies of Potassium Fluoride in N,N-Dimethylacetamide, Diethanolamine,...

-

LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. Available from: [Link]

-

ResearchGate. Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. Available from: [Link]

-

IAGIM. Photostability. Available from: [Link]

-

Q1 Scientific. Photostability testing theory and practice. Available from: [Link]

-

BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. Available from: [Link]

-

International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

-

Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

-

Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available from: [Link]

- D'Archivio, A. A., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.

-

Open University of Cyprus. Analytical Techniques for the Assessment of Drug Stability. Available from: [Link]

-

NIST. TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. Available from: [Link]

-

Shimadzu. Tips for practical HPLC analysis. Available from: [Link]

-

European Medicines Agency. ICH guideline Q14 on analytical procedure development. Available from: [Link]

- Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book.

-

Wikipedia. Suzuki reaction. Available from: [Link]

- van den Berg, P. J., & de Groot, A. (1970).

-

MDPI. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available from: [Link]

- Clark, J. H., & Miller, J. M. (1977). Potassium fluoride as a base in organic reactions solubilized by 18-crown-6. Journal of the American Chemical Society, 99(2), 498-502.

-

PubMed. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Available from: [Link]

- Plakhotnik, V. N., Parkhomenko, N. G., Kharchenko, L. V., & Ilyukhin, S. N. (1986). Kinetics and mechanism of alkaline hydrolysis of potassium methoxytrifluoroborate in aqueous alkaline medium.

- Jao, M.-L., Chan, F.-L., Lee, S.-C., & Chou, S.-S. (1996). Studies on analytical methods for determination of potassium bromate in foods. Journal of Food and Drug Analysis, 4(4), 3.

- Shah, K., Zhou, J., et al. (1994). Automated analytical systems for drug development studies. I--A system for the determination of drug stability. Journal of pharmaceutical and biomedical analysis, 12(11), 1383-1390.

-

ResearchGate. Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region. Available from: [Link]

Sources

The Advent of Aryltrifluoroborates: A Paradigm Shift in Cross-Coupling Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium aryltrifluoroborate salts have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Their remarkable stability, ease of handling, and versatile reactivity have established them as superior alternatives to traditional organoboron reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery, history, and core principles of aryltrifluoroborate chemistry. It delves into the causal factors behind their enhanced stability and reactivity, offers detailed protocols for their synthesis and application, and explores the mechanistic intricacies of their participation in catalysis. This document is intended to serve as an authoritative resource for researchers and professionals seeking to leverage the unique advantages of aryltrifluoroborates in the pursuit of novel molecular architectures and the development of next-generation pharmaceuticals.

A Historical Perspective: From Laboratory Curiosity to Synthetic Staple

The journey of aryltrifluoroborate salts is a compelling narrative of how a class of compounds, once relegated to the periphery of chemical literature, became a cornerstone of modern synthetic methodology. While the widespread application of these reagents is a relatively recent phenomenon, their origins can be traced back to the mid-20th century.

Early Encounters and Foundational Work

The broader field of organoboron chemistry has its roots in the 19th century, with Edward Frankland's synthesis of triethylborane in 1860 marking a significant milestone.[1] However, the specific exploration of organotrifluoroborate complexes came much later. For a considerable period, these "ate" complexes were regarded as little more than laboratory curiosities.[2]

A pivotal, yet initially overlooked, moment in the history of these salts was the first reported preparation of an organotrifluoroborate complex in 1940 by Fowler and Krauss.[2] Twenty years later, in 1960, Chambers and his colleagues reported the synthesis of potassium trifluoromethyltrifluoroborate.[2][3] Another key early contribution came from Thierig and Umland in 1967, who described the use of potassium hydrogen difluoride (KHF2) for the fluorination of organoboron compounds.[2][3] Despite these early reports, the synthetic potential of aryltrifluoroborates remained largely untapped for several decades.

The Vedejs Breakthrough: A Gateway to Practical Utility

The landscape of organoboron chemistry was irrevocably changed in 1995 when Edwin Vedejs and his research group published a highly efficient and practical method for the synthesis of potassium aryltrifluoroborates from arylboronic acids using KHF2.[2][4][5] This development was the catalyst that propelled aryltrifluoroborates into the mainstream of organic synthesis. The Vedejs procedure offered a straightforward, high-yielding route to these air- and moisture-stable crystalline solids, overcoming the handling and stability issues that plagued their boronic acid precursors.

The Molander Era: Expanding the Synthetic Lexicon

Following the synthetic accessibility established by Vedejs, the research group of Gary A. Molander embarked on a comprehensive exploration of the synthetic utility of organotrifluoroborates. Their seminal work demonstrated the vast potential of these reagents in a wide array of chemical transformations, most notably in the Suzuki-Miyaura cross-coupling reaction. Molander's contributions were instrumental in establishing potassium organotrifluoroborates as versatile and often superior coupling partners, capable of participating in reactions with a broad range of electrophiles under mild conditions.[6]

The Aryltrifluoroborate Advantage: Structure, Stability, and Reactivity

The superior performance of potassium aryltrifluoroborates stems from their unique structural and electronic properties. Understanding these characteristics is crucial for appreciating their advantages over other organoboron reagents.

Structural Features and Enhanced Stability

Potassium aryltrifluoroborates are tetracoordinate boron "ate" complexes, with the general formula K[ArBF3].[7] This structural arrangement confers a significant degree of stability compared to their tricoordinate boronic acid counterparts (ArB(OH)2).

| Feature | Arylboronic Acid (ArB(OH)2) | Potassium Aryltrifluoroborate (K[ArBF3]) |

| Coordination | Tricoordinate | Tetracoordinate |

| Hybridization | sp2 | sp3 |

| Geometry | Trigonal planar | Tetrahedral |

| Stability | Prone to dehydration (forming boroxines) and protodeboronation. Often require storage under inert atmosphere. | Crystalline, air- and moisture-stable solids. Can be stored indefinitely under ambient conditions.[8] |

The increased stability of aryltrifluoroborates can be attributed to the formation of strong boron-fluorine bonds and the coordinatively saturated nature of the boron center. This robustness allows them to be handled in air without special precautions and to tolerate a wider range of reaction conditions and functional groups.

The "Protected" Boronic Acid Concept

Aryltrifluoroborates are often referred to as "protected" forms of boronic acids.[7] In the presence of a suitable Lewis acid or under specific reaction conditions, they can slowly hydrolyze to release the corresponding boronic acid in situ. This slow-release mechanism is a key aspect of their utility in catalysis.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid (generated from the aryltrifluoroborate) is transferred to the palladium center, displacing the halide. This step is typically base-mediated.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

A Representative Protocol

Experimental Protocol: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole

-

Reagents and Equipment:

-

Potassium phenyltrifluoroborate

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)2)

-

A suitable phosphine ligand (e.g., SPhos, RuPhos)

-

Potassium carbonate (K2CO3)

-

Toluene and water (solvent system)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure: a. To a Schlenk flask, add 4-bromoanisole (1.0 equiv), potassium phenyltrifluoroborate (1.2 equiv), and potassium carbonate (2.0 equiv). b. Add the palladium catalyst (e.g., 2 mol% Pd(OAc)2) and the phosphine ligand (e.g., 4 mol% SPhos). c. Evacuate and backfill the flask with an inert gas three times. d. Add degassed toluene and water (e.g., a 10:1 mixture). e. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (monitored by TLC or GC-MS). f. Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). g. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. h. Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the biaryl product.

Beyond the Suzuki-Miyaura: The Expanding Role of Aryltrifluoroborates

While the Suzuki-Miyaura reaction remains their most prominent application, the utility of aryltrifluoroborates extends to a variety of other important organic transformations, including:

-

Rhodium-catalyzed 1,4-additions to enones.

-

Copper-mediated Chan-Lam couplings for the formation of C-N and C-O bonds.

-

Palladium-catalyzed direct arylation reactions.

-

Synthesis of arylamidines via palladium(II)-catalyzed coupling with cyanamides. [3]

Conclusion: An Enduring Legacy and a Bright Future

The discovery and development of aryltrifluoroborate salts represent a significant advancement in the field of organic chemistry. Their journey from obscure curiosities to indispensable synthetic reagents underscores the importance of both foundational research and the development of practical synthetic methodologies. The pioneering work of Vedejs and the extensive investigations by Molander and others have provided the chemical community with a class of reagents that offer enhanced stability, ease of use, and broad applicability. For researchers and professionals in drug development, aryltrifluoroborates provide a robust and reliable platform for the construction of complex molecular architectures, facilitating the synthesis of novel therapeutic agents. As our understanding of their reactivity continues to grow, the role of aryltrifluoroborate salts in shaping the future of organic synthesis is assured.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Grokipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (n.d.). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. Retrieved from [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

Larhed, M., et al. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(6), 1476–1479. [Link]

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Organic Chemistry Portal. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]

-

SciSpace. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. [Link]

-

Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry. [Link]

-

SciSpace. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. [Link]

-

Molander, G. A., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

-

Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry. [Link]

-

Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids (1995) | Edwin Vedejs | 424 Citations [scispace.com]

- 6. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Inner Workings of C-C Bond Formation: A Technical Guide to the Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds. Its impact is particularly profound in the pharmaceutical industry, where the efficient and predictable assembly of complex molecular architectures is paramount. While traditionally reliant on boronic acids, the emergence of potassium organotrifluoroborates as coupling partners has marked a significant advancement, offering enhanced stability, ease of handling, and often superior reactivity. This guide provides an in-depth exploration of the mechanistic intricacies of the Suzuki-Miyaura coupling utilizing these robust reagents, offering field-proven insights for researchers at the forefront of chemical innovation.

The Superiority of Stability: Why Potassium Organotrifluoroborates?

Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a stark contrast to their boronic acid counterparts which can be prone to decomposition and the formation of cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1] This inherent stability simplifies storage and handling and broadens the tolerance for a variety of functional groups and reaction conditions.[1] The tetracoordinate nature of the boron atom, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation, a common side reaction with boronic acids.[1]

Their preparation is often straightforward, typically involving the reaction of a boronic acid with potassium hydrogen fluoride (KHF₂), or through one-pot procedures from organolithium or Grignard reagents.[2][3][4] This ease of synthesis, coupled with their stability, allows them to be carried through multi-step syntheses where boronic acids might require protection and deprotection steps.[1]

The Catalytic Heart: Unraveling the Mechanistic Cycle

The Suzuki-Miyaura coupling, at its core, is a palladium-catalyzed process. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] When employing potassium organotrifluoroborates, a crucial activation step precedes the core cycle.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling with potassium organotrifluoroborates.

Oxidative Addition: The Initiation

The cycle commences with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which is poised for the crucial transmetalation step. The choice of palladium precursor and ligands significantly influences the efficiency of this step. Sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition, particularly with less reactive aryl chlorides.[7]

The Great Debate: Transmetalation Pathways

The transmetalation step, where the organic group from the boron reagent is transferred to the palladium center, is the most debated and nuanced aspect of the mechanism when using organotrifluoroborates. Two primary pathways are considered:

A. The Hydrolysis-First Pathway:

The prevailing evidence suggests that for most organotrifluoroborates, hydrolysis to the corresponding boronic acid is a prerequisite for efficient transmetalation.[4][8] The presence of water and a base facilitates this conversion. The resulting boronic acid is then activated by the base to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻), which readily undergoes transmetalation with the palladium(II) complex.[6][9]

This "slow-release" of the boronic acid can be advantageous, as it maintains a low concentration of the often-unstable boronic acid in the reaction mixture, thereby minimizing side reactions such as protodeboronation and homocoupling.[8]

B. Direct Transmetalation Pathway:

While the hydrolysis-first mechanism is widely accepted, some studies suggest the possibility of a direct transmetalation pathway, particularly for substrates that hydrolyze very slowly, such as alkynyl and some electron-poor aryl trifluoroborates.[10] In this scenario, the trifluoroborate itself, or a partially hydrolyzed intermediate, may interact directly with the palladium complex. The exact nature of this interaction and the factors governing its favorability are still areas of active investigation. Computational studies have been employed to probe the energetic feasibility of both pathways.[11][12]

Reductive Elimination: The Productive Conclusion

Following transmetalation, the two organic groups (R¹ and R²) are bound to the palladium(II) center. The final step is reductive elimination, where the C-C bond is formed, yielding the desired cross-coupled product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6] The nature of the ligands on the palladium complex also plays a crucial role in promoting this final step.[9]

The Role of the Base and Fluoride: More Than Just Deprotonation

The base in the Suzuki-Miyaura coupling with organotrifluoroborates serves multiple critical functions:

-

Facilitating Hydrolysis: As mentioned, the base is essential for the hydrolysis of the trifluoroborate to the boronic acid.[4][8]

-

Activating the Boronic Acid: It converts the boronic acid into the more nucleophilic boronate species, which is the active transmetalating agent.[6][9]

-

Formation of the Palladium-Hydroxo Complex: The base can react with the palladium(II)-halide complex to form a more reactive palladium(II)-hydroxo complex, which is believed to facilitate transmetalation.[13]

Fluoride ions, generated from the organotrifluoroborate, also play a multifaceted role. They can act as a base, promoting the formation of the active boronate species.[14] Furthermore, fluoride can interact with the palladium center, potentially influencing the rate of transmetalation and reductive elimination.[14][15]

Practical Considerations and Experimental Protocols

The choice of reaction conditions is critical for a successful Suzuki-Miyaura coupling with potassium organotrifluoroborates. Factors such as the solvent, base, palladium source, and ligand must be carefully optimized for the specific substrates being coupled.

General Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol for Coupling of a Potassium Aryltrifluoroborate with an Aryl Bromide

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), potassium aryltrifluoroborate (1.2 mmol, 1.2 equiv), and a suitable base such as cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Solvent Addition: Add a degassed solvent system, for example, a 10:1 mixture of THF and water (0.2 M).

-

Catalyst Preparation: In a separate vial, combine the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand, for instance, a phosphine ligand like SPhos (0.04 mmol, 4 mol%).

-

Reaction Initiation: Add the catalyst mixture to the reaction tube under a positive pressure of argon.

-

Heating and Monitoring: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Performance: Organotrifluoroborates vs. Other Boron Reagents

| Boron Reagent | Stability | Handling | Stoichiometry | Reactivity | Scope |

| Potassium Organotrifluoroborates | High (Air & moisture stable) | Easy (Crystalline solids) | Often near 1:1 | Generally high | Broad (Aryl, vinyl, alkyl) |

| Boronic Acids | Moderate (Prone to decomposition) | Can be challenging | Often requires excess | Variable | Broad |

| Boronic Esters (e.g., pinacol) | Good | Generally easy | Often near 1:1 | Generally good | Broad |

| MIDA Boronates | High (Stable to chromatography) | Easy | Often near 1:1 | Requires deprotection | Broad |

This table provides a general comparison; specific performance can vary depending on the substrate and reaction conditions.

Conclusion: A Versatile Tool for Modern Synthesis

Potassium organotrifluoroborates have firmly established themselves as invaluable partners in the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability, ease of handling, and broad applicability offer significant advantages over traditional boronic acids, particularly in the demanding context of pharmaceutical and materials science research. A thorough understanding of the underlying mechanistic principles, including the pivotal role of hydrolysis and the nuanced nature of the transmetalation step, empowers chemists to harness the full potential of these remarkable reagents. As research continues to illuminate the finer details of the catalytic cycle, the utility of potassium organotrifluoroborates in constructing complex molecular architectures is poised to expand even further.

References

-

Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Amatore, C., Le Duc, G., & Jutand, A. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 17(8), 2492-2503. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Organic Syntheses, 81, 211. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of boronic esters: a comparison of reactivity. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Molander, G. A., & Canturk, B. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 11(13), 2683–2686. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Menberu, W., Desta, M. B., & Liu, Y.-H. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 12(34), 22005-22014. [Link]

-

Molander, G. A., & Nykun, J. H. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8370–8383. [Link]

-

Jutand, A. (2012). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. In Fluorine in Organometallic Chemistry (pp. 1-28). [Link]

-

Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Menberu, W., Desta, M. B., & Liu, Y.-H. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 12(34), 22005-22014. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Thomas, A. A., Wang, H., Zahrt, A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3805-3821. [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

-

Kim, J. (2014). Design, Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates [Doctoral dissertation, University of Pennsylvania]. ScholarlyCommons. [Link]

-

Molander, G. A., & Yun, C.-S. (2002). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Tetrahedron, 58(8), 1465-1470. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

-

Molander, G. A., & Ito, Y. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(5), 1047–1050. [Link]

-

Liang, H., & Morken, J. P. (2023). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 145(18), 9976–9981. [Link]

-

Liang, H., & Morken, J. P. (2023). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 145(18), 9976–9981. [Link]

-

Hernández-Molina, M., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(17), 3929. [Link]

-

Molander, G. A., & Ito, Y. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(5), 1047–1050. [Link]

-

The influence of the nature of phosphine ligand on palladium catalysts for cross-coupling of weakly nucleophilic potass…. OUCI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar [semanticscholar.org]

Harnessing the Electron-Deficient Nature: The Role and Reactivity of the Methylsulfonyl Group in Aryltrifluoroborates

An In-depth Technical Guide:

Abstract

Potassium aryltrifluoroborates have emerged as exceptionally stable and versatile coupling partners in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Their reactivity, however, is profoundly influenced by the electronic nature of the substituents on the aromatic ring. This guide provides a detailed examination of the role of the methylsulfonyl (MeSO₂) group, a potent electron-withdrawing moiety frequently employed in medicinal chemistry.[3] We will dissect the mechanistic implications of the methylsulfonyl group on the critical stages of the Suzuki-Miyaura reaction—hydrolysis and transmetalation—and provide field-proven protocols for the synthesis and application of these challenging yet valuable reagents.

Foundational Concepts: A Tale of Two Moieties

To understand the reactivity of methylsulfonyl-substituted aryltrifluoroborates, we must first appreciate the intrinsic properties of each component.

Potassium Aryltrifluoroborates (ArBF₃K): The Stable Boron Source